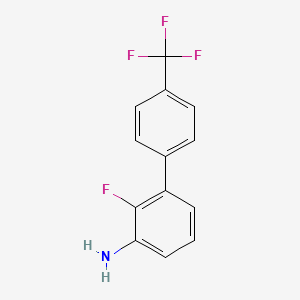

3-Amino-2-fluoro-4'-(trifluoromethyl)biphenyl

Beschreibung

Eigenschaften

IUPAC Name |

2-fluoro-3-[4-(trifluoromethyl)phenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4N/c14-12-10(2-1-3-11(12)18)8-4-6-9(7-5-8)13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJKMLWISCSHBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)F)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might also be involved in such reactions.

Mode of Action

The mode of action of 3-Amino-2-fluoro-4’-(trifluoromethyl)biphenyl is likely related to its potential role in SM cross-coupling reactions . In these reactions, the compound could participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential role in sm cross-coupling reactions , it can be inferred that this compound might influence pathways related to carbon–carbon bond formation.

Result of Action

Given its potential role in sm cross-coupling reactions , it can be inferred that this compound might contribute to the formation of new carbon–carbon bonds, thereby influencing the structure of organic molecules.

Biologische Aktivität

3-Amino-2-fluoro-4'-(trifluoromethyl)biphenyl (CAS No. 1261887-13-1) is a fluorinated biphenyl compound that has garnered attention for its diverse biological activities. This article provides a detailed examination of the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound features a biphenyl backbone with an amino group and fluorinated substituents, which are crucial for its biological activity. The presence of trifluoromethyl groups enhances lipophilicity and can influence the compound's interaction with biological targets.

The biological activity of this compound is mediated through various mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with kinases that are critical for cell proliferation and survival.

- Antimicrobial Activity : Studies indicate that fluorinated biphenyl derivatives exhibit significant antimicrobial properties, targeting bacterial cell wall synthesis and disrupting cellular functions.

- Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells by activating caspases, thereby promoting programmed cell death.

Biological Activity Data

Here is a summary table detailing the biological activities observed in various studies:

| Activity | Methodology | Findings |

|---|---|---|

| Antimicrobial | MIC assays | Effective against Gram-positive bacteria at low concentrations. |

| Cytotoxicity | MTT assay | Induced significant apoptosis in cancer cell lines. |

| Enzyme Inhibition | In vitro assays | Inhibited specific kinases, affecting signaling pathways. |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, it was found to exhibit potent activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were significantly lower compared to non-fluorinated analogs, indicating enhanced efficacy due to fluorination.

Case Study 2: Anticancer Potential

Another investigation focused on the compound's cytotoxic effects on human cancer cell lines. Results demonstrated that treatment with this compound led to increased levels of apoptotic markers, suggesting its potential as a therapeutic agent in cancer treatment.

Research Findings

Recent research highlights the following key findings regarding the biological activity of this compound:

- Cellular Impact : The compound alters cellular signaling pathways, influencing gene expression related to cell growth and apoptosis.

- Metabolic Pathways : It interacts with cytochrome P450 enzymes, affecting its metabolism and bioavailability within biological systems.

- Therapeutic Applications : Given its diverse biological activities, this compound is being explored for potential applications in developing new antimicrobial and anticancer drugs .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Drug Development

The compound's structure suggests it could be a candidate for drug development. Its ability to enhance bioavailability and metabolic stability makes it suitable for creating new therapeutic agents. The presence of fluorine atoms often increases the lipophilicity of compounds, which can improve their absorption in biological systems .

Mechanism of Action

In pharmaceutical contexts, this compound may interact with biological targets such as enzymes or receptors through various interactions, including hydrogen bonding and hydrophobic interactions. This ability to bind effectively to target sites is crucial for the design of effective drugs.

Materials Science

Advanced Materials Synthesis

In materials science, this compound is utilized in synthesizing advanced materials that exhibit high thermal stability and chemical resistance. Its unique functional groups allow for the development of polymers and other materials that can withstand extreme conditions .

Applications in Coatings and Composites

Due to its stability and chemical properties, it can be incorporated into coatings and composites to enhance their performance characteristics. This application is particularly relevant in industries where durability and resistance to harsh environments are essential.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a vital building block in organic synthesis. It facilitates the formation of more complex organic molecules through various coupling reactions, such as Suzuki-Miyaura coupling. This reaction is particularly useful for forming carbon-carbon bonds, enabling the synthesis of diverse organic compounds .

Synthetic Methodologies

The compound's reactivity allows chemists to explore new synthetic methodologies, contributing to advancements in organic chemistry. The ability to modify its functional groups further enhances its utility in creating tailored molecules for specific applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of 3-Amino-2-fluoro-4'-(trifluoromethyl)biphenyl with structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Differences |

|---|---|---|---|---|---|

| This compound | 1261887-13-1 | C₁₃H₉F₄N | 255.21 | -NH₂, -F, -CF₃ | Biphenyl core with -CF₃ and -NH₂ |

| 2-Fluoro-5-(trifluoromethyl)aniline | 535-52-4 | C₇H₅F₄N | 179.11 | -NH₂, -F, -CF₃ | Single aromatic ring |

| 2'-Fluoro-[1,1'-biphenyl]-2-amine | 316-61-0 | C₁₂H₁₀FN | 187.21 | -NH₂, -F | Biphenyl core lacking -CF₃ |

| 3-Amino-4-fluorobenzotrifluoride | 535-52-4* | C₇H₅F₄N | 179.11 | -NH₂, -F, -CF₃ | Single ring (no biphenyl linkage) |

*Note: 3-Amino-4-fluorobenzotrifluoride shares a CAS number with 2-Fluoro-5-(trifluoromethyl)aniline due to synonym overlap .

Key Differences and Implications

Biphenyl vs. Single-Ring Analogues

- Molecular Weight and Size: The biphenyl structure in this compound increases its molecular weight (255.21 g/mol) compared to single-ring analogues like 2-Fluoro-5-(trifluoromethyl)aniline (179.11 g/mol). This difference enhances steric effects and π-π interactions, making the biphenyl derivative more suitable for applications requiring extended aromatic systems (e.g., liquid crystals or kinase inhibitors) .

Substituent Effects

- Trifluoromethyl Group: The presence of -CF₃ in this compound distinguishes it from 2'-Fluoro-[1,1'-biphenyl]-2-amine (CAS 316-61-0), which lacks this group. The -CF₃ group introduces strong electron-withdrawing effects, stabilizing the compound against oxidative degradation and modulating electronic properties in catalytic systems .

- Amino Group Position: In this compound, the -NH₂ group is meta to the fluorine atom, whereas in 3-Amino-4-fluorobenzotrifluoride, it is para. This positional variation affects regioselectivity in electrophilic substitution reactions .

Limitations and Data Gaps

Vorbereitungsmethoden

Decarboxylation Coupling and Catalytic Hydrogenation Route

A robust method for synthesizing fluoro-substituted aminobiphenyls involves two main steps:

Step 1: Decarboxylation Coupling Reaction

- React o-nitrobenzoic acid salts with substituted halobenzenes in the presence of catalysts such as cuprous iodide and palladium acetylacetonate.

- Solvents include polyethylene glycol (PEG-400) or mixed alcohols (methanol, ethanol, isopropanol).

- Reaction temperatures range from 80°C to 240°C, with reaction times from 9 to 48 hours.

- The process yields fluoro-substituted nitrobiphenyl intermediates.

Step 2: Catalytic Hydrogenation

- The nitrobiphenyl intermediates undergo hydrogenation in an autoclave using catalysts like palladium on carbon.

- Solvents such as alcohols or organic mixtures are used.

- Conditions: 20–80°C, pressure 0.2–2 MPa, reaction time 1–10 hours.

- The nitro group is reduced to an amino group, yielding the target aminobiphenyl compound.

Reaction Summary Table:

| Step | Reagents & Catalysts | Conditions | Product | Yield & Purity |

|---|---|---|---|---|

| 1 | o-Nitrobenzoic acid salt, substituted halobenzene, CuI, Pd(acac)2, PPh3, 1,10-phenanthroline | 80–240°C, 9–48 h, PEG-400 | Fluoro-2'-nitrobiphenyl | ~92% yield, high purity |

| 2 | Pd/C catalyst, H2 gas, solvent (alcohols) | 20–80°C, 0.2–2 MPa, 1–10 h | Fluoro-2'-aminobiphenyl | High yield |

This method is industrially viable due to its high yield and purity, with post-reaction purification involving filtration, washing, concentration, and crystallization.

Amidation and Reduction Coupling Using Cyclic Anhydrides

Another approach involves:

-

- Starting from 2-chloro-5-amino benzotrifluoride, amidation with cyclic anhydrides (succinic, glutaric, adipic, or maleic anhydride) in organic solvents like dichloromethane or toluene.

- Molar ratios of amine to anhydride range from 1:1 to 1:1.5.

- Mild reaction conditions favor environmental friendliness.

-

- The amidated intermediate undergoes reductive coupling in the presence of palladium-carbon catalyst, hydroxylamine hydrochloride, formic acid, and a strong base (NaOH or KOH).

- This step forms the biphenyl skeleton and introduces amino groups.

- The molar ratio of amine to reducing agent is 1:1 to 1:1.5; to base is 1:2 to 1:5.

-

- Final step removes amide protecting groups to yield the free diamino biphenyl compound.

- Shorter synthetic route.

- Milder reaction conditions.

- Total yield between 60-80%.

- Suitable for industrial scale-up.

Reaction Scheme Summary:

| Step | Reagents & Conditions | Purpose | Yield Range |

|---|---|---|---|

| Amidation | 2-chloro-5-amino benzotrifluoride + cyclic anhydride (1:1–1:1.5), DCM/toluene | Intermediate amide formation | High |

| Reductive Coupling | Pd/C, hydroxylamine hydrochloride, formic acid, NaOH/KOH | Biphenyl coupling and reduction | Moderate to high |

| Deamidation | Mild hydrolysis conditions | Removal of amide groups | High |

This method is environmentally friendly and economically feasible.

Catalytic Hydrogenation of Nitro-Substituted Biphenyls

Hydrogenation of nitro-substituted biphenyls to the corresponding amino derivatives is a common final step in preparing aminobiphenyls.

- Catalysts: Pd/C, Raney Nickel.

- Solvents: Alcoholic solvents or mixed organic solvents.

- Conditions: Elevated hydrogen pressure (1–10 atm), temperature 20–80°C.

- Reaction times: 1–10 hours.

- Advantages: High selectivity, mild conditions, and high purity products.

This step is often integrated into multi-step synthesis routes after coupling reactions.

Experimental Data and Yield Summary

| Preparation Method | Key Reagents & Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Decarboxylation Coupling + Hydrogenation | o-Nitrobenzoic acid salt, CuI, Pd(acac)2, Pd/C, H2 | 80–240°C (coupling), 20–80°C (hydrogenation) | ~90-92 | >98 | Industrially scalable |

| Amidation + Reductive Coupling + Deamidation | 2-chloro-5-amino benzotrifluoride, cyclic anhydride, Pd/C, hydroxylamine hydrochloride, NaOH | Mild organic solvents, room temp to moderate heating | 60-80 | High | Environmentally friendly, shorter route |

| Catalytic Hydrogenation | Pd/C, H2 | 20–80°C, 0.2–2 MPa H2 pressure | High | High | Final reduction step in synthesis |

Additional Notes on Solvents and Catalysts

- Solvents: Polyethylene glycol (PEG-400), methanol, ethanol, isopropanol, dichloromethane, toluene, and dimethylformamide (DMF) are commonly used depending on the reaction step.

- Catalysts: Palladium-based catalysts (Pd/C, Pd(acac)2), copper iodide, triphenylphosphine, and 1,10-phenanthroline are employed to facilitate coupling and reduction.

- Bases: Sodium carbonate, potassium carbonate, sodium hydroxide, and potassium hydroxide are used to optimize reaction conditions and yields.

- Purification: Filtration, crystallization, washing with water and organic solvents, and drying are standard post-reaction operations to achieve high purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-2-fluoro-4'-(trifluoromethyl)biphenyl?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to construct the biphenyl scaffold, followed by fluorination and amination steps. For example, analogs like 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine HCl are synthesized via coupling of halogenated intermediates with trifluoromethyl arylboronic acids, achieving >95% purity through recrystallization or column chromatography . Key parameters include temperature control (60–80°C for coupling) and inert atmosphere (N₂/Ar) to prevent side reactions.

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- Purity : Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection (e.g., >98.0% purity criteria in and ).

- Structural Confirmation :

- ¹H/¹³C NMR : Resolve aromatic protons and CF₃ groups (δ ~110–125 ppm for CF₃ in ¹³C NMR).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., exact mass ±0.001 Da).

- FT-IR : Identify NH₂ (3300–3500 cm⁻¹) and C-F (1000–1300 cm⁻¹) stretches.

- Melting Point : Compare with literature values (e.g., 182°C for related diamino-biphenyl derivatives ).

Q. What safety precautions are essential when handling fluorinated aromatic amines?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Segregate fluorinated waste per local regulations (fluoroarenes may persist in aquatic environments ).

- Storage : Under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .

Advanced Research Questions

Q. How can regioselective fluorination be achieved in the synthesis of trifluoromethyl-substituted biphenyl derivatives?

- Methodological Answer :

- Electrophilic Fluorination : Use Selectfluor® or F-TEDA-BF₄ to target electron-rich aromatic positions.

- Directed Ortho-Metalation : Employ directing groups (e.g., -NH₂) to control fluorination sites.

- Challenges : Competing side reactions (e.g., defluorination) require careful optimization of reaction time and stoichiometry. highlights successful fluorination in 3'-chloro-5'-fluoro-biphenyl derivatives using directed strategies.

Q. How to resolve contradictions in spectroscopic data for fluorinated biphenyl amines?

- Methodological Answer :

- 19F NMR : Distinguish CF₃ environments (e.g., δ −60 to −70 ppm for aryl-CF₃ ).

- X-ray Crystallography : Resolve positional ambiguities in regiochemistry (e.g., para vs. meta substitution).

- DFT Calculations : Predict and correlate NMR chemical shifts with experimental data. For example, discrepancies in ¹H NMR splitting patterns may arise from dynamic effects like hindered rotation .

Q. What role does this compound play in electronic materials?

- Methodological Answer :

- Semiconductor Applications : The CF₃ group enhances electron-withdrawing properties, improving charge transport in organic semiconductors. demonstrates similar diamino-biphenyls in 5G devices and foldable screens.

- Liquid Crystals : Trifluoromethyl biphenyls exhibit low viscosity and high thermal stability, ideal for LCDs.

- Synthetic Optimization : Introduce substituents (e.g., -CN, -OCH₃) to tune HOMO/LUMO levels via Hammett substituent constants.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.